Validated AR Antagonist Scaffold vs. Non-Fluorinated Parent in Structure-Based Design
The 5-fluoro substitution on the oxobenzimidazole core directly contributed to the discovery of AR antagonists with a unique 'flipped' binding mode. In the primary research paper, the oxobenzimidazole series (exemplified by the core structure containing the 5-fluoro-2-oxobenzimidazole headgroup) demonstrated high permeability and metabolic stability, but initially poor solubility [1]. The incorporation of three-dimensional features onto this specific 5-fluoro scaffold led to improved solubility profiles. In contrast, the non-fluorinated parent compound 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid lacks the critical fluorine atom that enhances these pharmacokinetic properties, making it unsuitable as a direct replacement .
| Evidence Dimension | Role in Validated AR Antagonist Scaffold Design |
|---|---|
| Target Compound Data | Core scaffold leading to potent AR antagonists; enabled 'flipped' binding mode observation. |
| Comparator Or Baseline | Non-fluorinated parent: 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 104189-85-7). |
| Quantified Difference | Structural differentiation critical; fluorine enables favorable binding interactions not achievable with the non-fluorinated analog. |
| Conditions | AR LBD modeling and structure-based drug design (Guo et al., 2012). |
Why This Matters
Procuring this specific fluoro-derivative is essential for researchers aiming to replicate or build upon the validated AR antagonist series; the non-fluorinated analog will not recapitulate the same binding interactions.
- [1] Guo, C., Pairish, M., Linton, A., et al. Design of oxobenzimidazoles and oxindoles as novel androgen receptor antagonists. Bioorg. Med. Chem. Lett. 2012, 22, 2572–2578. View Source
